Cas no 511256-36-3 ((S)-N-METHYL-1-3,5-BIS(TRIFLUOROMETHYL)PHENYLETHYLAMINE)
511256-36-3 structure
Product Name:(S)-N-METHYL-1-3,5-BIS(TRIFLUOROMETHYL)PHENYLETHYLAMINE
Numéro CAS:511256-36-3
Le MF:C11H11F6N
Mégawatts:271.202163934708
MDL:MFCD07779108
CID:68351
PubChem ID:11608744
Update Time:2025-06-23
(S)-N-METHYL-1-3,5-BIS(TRIFLUOROMETHYL)PHENYLETHYLAMINE Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
- (1S)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine
- PC1166
- (-)-[(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]methylamine
- N-[(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]-N-methylamine
- SCHEMBL3154962
- (S)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine
- [(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine
- MFCD07779108
- DTXSID40469394
- PS-7279
- CS-0180969
- A821778
- AKOS015850627
- [(S)-1-(3,5-bis-trifluoromethyl-phenyl)-ethyl]-methyl-amine
- 511256-36-3
- (1S)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methyl-ethanamine
- (S)-N-METHYL-1-3,5-BIS(TRIFLUOROMETHYL)PHENYLETHYLAMINE
-
- MDL: MFCD07779108
- Piscine à noyau: 1S/C11H11F6N/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,1-2H3/t6-/m0/s1
- La clé Inchi: ZHIAARPZLAPMHX-LURJTMIESA-N
- Sourire: FC(C1C=C(C(F)(F)F)C=C(C=1)[C@H](C)NC)(F)F
Propriétés calculées
- Qualité précise: 271.08000
- Masse isotopique unique: 271.07956833g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 2
- Complexité: 250
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.5
- Surface topologique des pôles: 12Ų
Propriétés expérimentales
- Le PSA: 12.03000
- Le LogP: 4.39550
(S)-N-METHYL-1-3,5-BIS(TRIFLUOROMETHYL)PHENYLETHYLAMINE Informations de sécurité
- Description des dangers: Irritant
-
Identification des marchandises dangereuses:
(S)-N-METHYL-1-3,5-BIS(TRIFLUOROMETHYL)PHENYLETHYLAMINE PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | M225358-10mg |
(S)-N-METHYL-1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE |
511256-36-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M225358-50mg |
(S)-N-METHYL-1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE |
511256-36-3 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M225358-100mg |
(S)-N-METHYL-1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE |
511256-36-3 | 100mg |
$ 95.00 | 2022-06-04 | ||
| Apollo Scientific | PC1166-1g |
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine |
511256-36-3 | 1g |
£224.00 | 2025-02-19 | ||
| eNovation Chemicals LLC | D257239-1g |
(S)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine |
511256-36-3 | 95% | 1g |
$388 | 2024-06-09 | |
| Key Organics Ltd | PS-7279-1MG |
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine |
511256-36-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | PS-7279-5MG |
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine |
511256-36-3 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | PS-7279-10MG |
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine |
511256-36-3 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | PS-7279-20MG |
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine |
511256-36-3 | >90% | 20mg |
£76.00 | 2023-04-17 | |
| Key Organics Ltd | PS-7279-50MG |
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine |
511256-36-3 | >90% | 50mg |
£102.00 | 2025-02-09 |
(S)-N-METHYL-1-3,5-BIS(TRIFLUOROMETHYL)PHENYLETHYLAMINE Littérature connexe
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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